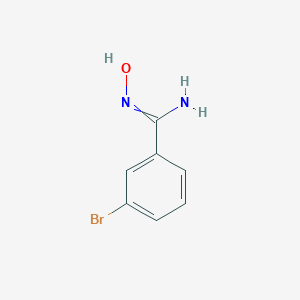

3-bromo-N'-hydroxybenzenecarboximidamide

Description

BenchChem offers high-quality 3-bromo-N'-hydroxybenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N'-hydroxybenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-bromo-N'-hydroxybenzenecarboximidamide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists engaged in the synthesis and characterization of novel chemical entities, a comprehensive understanding of analytical techniques is paramount. This in-depth technical guide provides a detailed walkthrough of the structure elucidation of 3-bromo-N'-hydroxybenzenecarboximidamide, a molecule of interest in medicinal chemistry. This guide is tailored for professionals in the field, offering field-proven insights and a self-validating approach to structural analysis.

Introduction

3-bromo-N'-hydroxybenzenecarboximidamide belongs to the class of amidoximes, a functional group known for its versatile applications in medicinal chemistry, including as prodrugs and nitric oxide donors. The presence of a bromine atom on the phenyl ring introduces a unique electronic and steric profile, making a thorough structural confirmation essential for understanding its reactivity and potential biological activity. This guide will navigate the logical workflow from synthesis to definitive structural confirmation using a suite of modern analytical techniques.

I. Synthesis and Purification: The Foundation of Analysis

A robust and well-characterized synthesis is the bedrock of any structural elucidation effort. The most common and efficient route to N'-hydroxybenzenecarboximidamides is through the nucleophilic addition of hydroxylamine to a nitrile precursor.[1]

Experimental Protocol: Synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide

-

Reaction Setup: To a solution of 3-bromobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a suitable base such as sodium carbonate (2.0 eq).

-

Reaction Conditions: The mixture is refluxed for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure 3-bromo-N'-hydroxybenzenecarboximidamide.

The rationale for choosing this method lies in its high yields and the ready availability of the starting nitrile. The purification step is critical to remove any unreacted starting materials or byproducts that could interfere with subsequent spectroscopic analysis.

Caption: Logical flow of NMR data interpretation for structural confirmation.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-bromo-N'-hydroxybenzenecarboximidamide (C₇H₇BrN₂O). A crucial feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways:

-

Loss of NH₂: A common fragmentation for primary amides is the loss of the amino group, leading to a resonance-stabilized cation.

-

Loss of OH: Cleavage of the N-O bond can result in the loss of a hydroxyl radical.

-

Loss of the Amidoxime Group: Fragmentation can lead to the formation of a bromobenzoyl or bromophenyl cation.

-

The observation of the correct molecular ion with the characteristic bromine isotopic pattern is a strong confirmation of the elemental composition. The fragmentation pattern provides further corroboration of the proposed structure.

III. Definitive Structure Confirmation: X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Obtaining suitable crystals for X-ray analysis is a critical, and sometimes challenging, final step in the elucidation process.

Conclusion

The structure elucidation of 3-bromo-N'-hydroxybenzenecarboximidamide is a systematic process that relies on the synergistic application of synthesis, purification, and a suite of spectroscopic techniques. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and validated molecular architecture. This guide serves as a robust framework for researchers and scientists in navigating the essential steps of chemical characterization in the pursuit of novel drug candidates.

References

-

Spectroscopy Online, "Organic Nitrogen Compounds IV: Nitriles," 2019. [Link]

-

Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," 2024. [Link]

-

Journal of the American Society for Mass Spectrometry, "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase," ACS Publications. [Link]

-

YouTube, "PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc," 2021. [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. [Link]

-

JoVE, "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation," 2024. [Link]

-

YouTube, "Mass Spectrometry Fragmentation Part 1," 2015. [Link]

-

ResearchGate, "Benzamide-simplified mass spectrum,[2]" N.p. [Link]

-

PMC, "Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques," N.p. [Link]

-

University of Alabama, "Ion fragmentation of small molecules in mass spectrometry," 2011. [Link]

-

Molecules, "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors," MDPI, 2019. [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," 2024. [Link]

-

Michigan State University, "IR Absorption Table," N.p. [Link]

-

ResearchGate, "The FT-IR spectra of (a) polyacrylonitrile and (b) poly(amidoxime) and...," N.p. [Link]

-

AJOL, "synthesis of poly-amidoxime resin from grafted millet husk cellulose for adsorption," N.p. [Link]

-

PubMed, "[The IR spectra of complexes of fiber containing amidoxime groups with Fe(III), Co(II), Ni(II), Cd(II) and Hg(II)]," 2004. [Link]

-

Jena Library of Biological Macromolecules, "Determination of Secondary Structure in Proteins by FTIR Spectroscopy," N.p. [Link]

-

ResearchGate, "Infrared bands in solid and liquid phases of amidoximes.," N.p. [Link]

-

PubChem, "3-Bromobenzonitrile," National Institutes of Health. [Link]

-

The Royal Society of Chemistry, "SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa," N.p. [Link]

-

NMRDB.org, "Predict 13C carbon NMR spectra," N.p. [Link]

-

Chegg, "Solved The 13C NMR spectrum of 1-bromo-3-chloropropane," 2020. [Link]

-

Chemistry LibreTexts, "13.11: Characteristics of ¹³C NMR Spectroscopy," 2024. [Link]

-

Compound Interest, "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES," 2015. [Link]

-

Oregon State University, "1H NMR Chemical Shift," N.p. [Link]

-

docbrown.info, "C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting," N.p. [Link]

-

PubMed, "1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent," 2014. [Link]

-

University of Cambridge, "Chemical shifts," N.p. [Link]

-

IQ-USP, "Chemical Shifts 1H-NMR," N.p. [Link]

-

PMC, "Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains," N.p. [Link]

-

ResearchGate, "Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the...," N.p. [Link]

-

Canadian Science Publishing, "CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS," N.p. [Link]

-

ResearchGate, "Influence of Substituents on the Through-Space Shielding of Aromatic Rings," 2025. [Link]

-

ResearchGate, "(PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles," N.p. [Link]

Sources

Unveiling the Immunomodulatory Potential: A Technical Guide to the Mechanism of Action of 3-bromo-N'-hydroxybenzenecarboximidamide as a Putative IDO1 Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 3-bromo-N'-hydroxybenzenecarboximidamide, a small molecule bearing the N-hydroxyamidine pharmacophore. Based on extensive structure-activity relationship data from analogous compounds, it is hypothesized that this agent functions as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint enzyme that plays a pivotal role in tumor-mediated immunosuppression by catabolizing the essential amino acid L-tryptophan. This guide will provide an in-depth exploration of the IDO1 pathway, the molecular basis of inhibition by N-hydroxyamidine derivatives, the anticipated downstream immunological consequences, and detailed experimental protocols for the validation of this proposed mechanism.

Introduction: The Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) in Oncology

The ability of tumor cells to evade the host immune system is a hallmark of cancer. One of the key mechanisms by which tumors establish an immunosuppressive microenvironment is through the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[2]

The expression of IDO1 is typically low in healthy tissues but is significantly upregulated in many tumor types, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ) released by activated T-cells.[2][4] This upregulation has two major immunosuppressive consequences:

-

Tryptophan Depletion: The rapid consumption of L-tryptophan in the tumor microenvironment leads to the starvation of immune cells, particularly T-cells, which are highly dependent on this essential amino acid for their proliferation and effector function.[1]

-

Accumulation of Immunosuppressive Metabolites: The enzymatic product, kynurenine, and its downstream metabolites are not inert byproducts. They actively suppress T-cell activity and promote the differentiation of regulatory T-cells (Tregs), further dampening the anti-tumor immune response.[1][2]

Given its central role in tumor immune escape, IDO1 has emerged as a high-priority target for cancer immunotherapy.[3] The development of small molecule inhibitors of IDO1 aims to restore anti-tumor immunity, potentially in combination with other immunotherapies such as checkpoint inhibitors.[5][6]

The N-hydroxyamidine Pharmacophore: A Key to Potent IDO1 Inhibition

The chemical structure of 3-bromo-N'-hydroxybenzenecarboximidamide features a critical N-hydroxyamidine moiety. This functional group is a well-established pharmacophore for potent, reversible, and competitive inhibitors of IDO1.[1][7]

Molecular Mechanism of Inhibition

The catalytic activity of IDO1 is dependent on a heme cofactor containing an iron atom in its active site. N-hydroxyamidine-based inhibitors exert their effect through direct coordination with this heme iron.[7][8] The proposed binding mode involves the oxygen atom of the deprotonated N-hydroxyamidine forming a dative bond with the ferrous (Fe2+) or ferric (Fe3+) iron of the heme group.[8][][10] This interaction effectively blocks the binding of the natural substrate, L-tryptophan, to the active site, thereby inhibiting the enzymatic reaction.[7]

The substituted phenyl ring of the inhibitor, in this case, the 3-bromophenyl group, is positioned within a hydrophobic pocket of the enzyme's active site, contributing to the overall binding affinity and specificity.[1][8]

Caption: Proposed binding mode of 3-bromo-N'-hydroxybenzenecarboximidamide in the IDO1 active site.

Downstream Immunological Consequences of IDO1 Inhibition

By blocking the catalytic activity of IDO1, 3-bromo-N'-hydroxybenzenecarboximidamide is expected to reverse the immunosuppressive effects of the enzyme within the tumor microenvironment. This leads to a cascade of immunological events that can promote an effective anti-tumor response.

Reversal of Tryptophan Depletion and Kynurenine Accumulation

The primary biochemical effect of IDO1 inhibition is the preservation of local L-tryptophan concentrations and the prevention of kynurenine production. This restores the necessary metabolic conditions for robust T-cell function.

Restoration of T-Cell Proliferation and Effector Function

With the removal of the tryptophan depletion and kynurenine-mediated suppression, cytotoxic T-lymphocytes (CTLs) can once again proliferate and execute their tumor-killing functions. This includes the enhanced production of cytotoxic granules and pro-inflammatory cytokines such as IFN-γ and TNF-α.

Caption: Immunological cascade following IDO1 inhibition.

Experimental Validation Protocols

To empirically validate the proposed mechanism of action for 3-bromo-N'-hydroxybenzenecarboximidamide, a series of enzymatic and cell-based assays are required.

In Vitro Enzymatic Assay for IDO1 Inhibition

This assay directly measures the ability of the compound to inhibit the activity of recombinant human IDO1 enzyme.

Principle: The enzymatic reaction is initiated by adding L-tryptophan to a reaction mixture containing recombinant IDO1. The product, N-formylkynurenine, is then converted to kynurenine, which can be quantified colorimetrically.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Reaction Mixture: Assay buffer containing 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.[11]

-

Test Compound: Prepare a stock solution of 3-bromo-N'-hydroxybenzenecarboximidamide in DMSO and create serial dilutions.

-

Enzyme: Recombinant human IDO1.

-

Stop Solution: 30% (w/v) trichloroacetic acid (TCA).

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[11]

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add recombinant IDO1 enzyme to each well.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate at 37°C for 30-60 minutes.[11]

-

Terminate the reaction by adding the stop solution (TCA).

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[11]

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add the detection reagent (p-DMAB) to each well.

-

Measure the absorbance at 480 nm.[11]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for IDO1 Inhibition

This assay assesses the ability of the compound to inhibit IDO1 activity in a cellular context, providing a more physiologically relevant measure of potency.

Principle: Human cancer cells that express IDO1 upon stimulation with IFN-γ are treated with the test compound. The amount of kynurenine secreted into the cell culture medium is then quantified.

Step-by-Step Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[12]

-

Replace the medium with fresh medium containing L-tryptophan (e.g., 20 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[12]

-

Add serial dilutions of 3-bromo-N'-hydroxybenzenecarboximidamide to the wells.

-

Incubate for 48 hours.[12]

-

Collect the cell culture supernatant.

-

-

Kynurenine Quantification:

-

Data Analysis:

-

Calculate the cellular IC50 value for the inhibition of kynurenine production.

-

T-Cell Co-culture Assay

This assay evaluates the functional consequence of IDO1 inhibition on T-cell activation.

Principle: IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat cells). The ability of the test compound to rescue T-cell activation, often measured by IL-2 secretion, is assessed.[5][6]

Step-by-Step Protocol:

-

Co-culture Setup:

-

Seed IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3 cells) in a 96-well plate.

-

Add Jurkat T-cells to the wells.

-

Add a T-cell activator (e.g., phytohemagglutinin).

-

Add serial dilutions of 3-bromo-N'-hydroxybenzenecarboximidamide.

-

Incubate for 24-48 hours.

-

-

Measurement of T-Cell Activation:

-

Collect the co-culture supernatant.

-

Measure the concentration of IL-2 using a commercially available ELISA kit.

-

-

Data Analysis:

-

Determine the concentration of the test compound required to restore IL-2 production to levels seen in the absence of IDO1-expressing cells.

-

Quantitative Data Summary of Representative N-hydroxyamidine IDO1 Inhibitors

To provide a benchmark for the expected potency of 3-bromo-N'-hydroxybenzenecarboximidamide, the following table summarizes the reported activities of well-characterized N-hydroxyamidine-based IDO1 inhibitors.

| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference |

| Epacadostat (INCB24360) | 72 | 7.1 | [1] |

| Compound 4 (5l) | 67 | 19 | [1] |

| IDO-IN-7 | 38 | Not Reported | [4] |

Synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide

Caption: Proposed synthetic workflow for 3-bromo-N'-hydroxybenzenecarboximidamide.

A common method for the synthesis of N-hydroxyamidines involves the reaction of a nitrile with hydroxylamine. Therefore, 3-bromobenzonitrile would be the logical starting material.

Conclusion

The presence of the N-hydroxyamidine pharmacophore in 3-bromo-N'-hydroxybenzenecarboximidamide strongly suggests that its primary mechanism of action is the inhibition of the immunosuppressive enzyme IDO1. This guide has detailed the molecular basis for this inhibition, the expected downstream immunological consequences, and a comprehensive set of experimental protocols to validate this hypothesis. The successful demonstration of potent IDO1 inhibitory activity would position 3-bromo-N'-hydroxybenzenecarboximidamide as a promising candidate for further investigation in the field of cancer immunotherapy.

References

- Max Planck Institute of Molecular Physiology. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review.

- Oncotarget. (2018, July 20).

- Bio-protocol. (n.d.). IDO1 Inhibitory Assay in Cell Lines.

- U.S. National Library of Medicine. (2018, July 20).

- American Chemical Society. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.

- BOC Sciences. (2022, June 30). Recently Disclosed IDO1 Inhibitors.

- U.S. National Library of Medicine. (n.d.). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector.

- U.S. National Library of Medicine. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues.

- Smolecule. (n.d.). Buy 3-bromo-N-hydroxybenzamide | 2593-28-4.

- MDPI. (n.d.). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics.

- BenchChem. (n.d.). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.

- U.S. National Library of Medicine. (n.d.).

- U.S. National Library of Medicine. (n.d.). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells.

- BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.

- Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.

- ResearchGate. (2025, December 20). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector | Request PDF.

- ResearchGate. (n.d.). (A–C) Determination of the kynurenine production in different cells....

- U.S. National Library of Medicine. (n.d.).

- U.S. National Library of Medicine. (n.d.). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.

- American Chemical Society. (2021, January 20). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors.

- U.S. National Library of Medicine. (n.d.).

- U.S. National Library of Medicine. (n.d.). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid.

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

- ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide Qinqin Wang1, Yuping Guo1, Min Wang1, Wufu Zhu 1 and Shan Xu1,a.

- U.S. National Library of Medicine. (2014, August 21).

- Google Patents. (n.d.).

- PubMed. (n.d.). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Biological Activities of 3-bromo-N'-hydroxybenzenecarboximidamide

Foreword: Charting a Course for a Novel Molecule

In the landscape of drug discovery and development, the exploration of novel chemical entities is the cornerstone of innovation. This guide addresses 3-bromo-N'-hydroxybenzenecarboximidamide, a compound for which, as of the time of this writing, direct and extensive biological data is not publicly available. The absence of established research presents a unique opportunity to define a comprehensive strategy for uncovering its therapeutic potential. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines a proposed investigational pathway, drawing upon established principles of medicinal chemistry and pharmacology, and leveraging the known biological activities of structurally analogous compounds. Our approach is grounded in scientific integrity, providing a robust framework for the systematic evaluation of this promising molecule.

Rationale for Investigation: Structural Analogs as a Predictive Foundation

The chemical architecture of 3-bromo-N'-hydroxybenzenecarboximidamide, featuring a brominated benzene ring and an N'-hydroxycarboximidamide moiety, suggests several plausible biological activities. This prediction is based on the well-documented pharmacological profiles of related compounds.

Notably, compounds such as 3-Bromo-N-hydroxybenzamide have been investigated for their potential as enzyme inhibitors, with possible anti-inflammatory and anticancer properties[1]. The presence of the bromine atom and hydroxyl functional groups is key to its chemical reactivity and biological activity[1]. Similarly, other brominated benzamide derivatives have shown promise as anti-inflammatory agents and have exhibited inhibitory effects on certain cancer cell lines[2].

Furthermore, the antioxidant and cytoprotective effects of brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), are well-documented. 3-BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 signaling pathway[3]. This suggests that the brominated phenyl ring in our target compound could play a significant role in mediating antioxidant and anti-inflammatory responses.

Therefore, we hypothesize that 3-bromo-N'-hydroxybenzenecarboximidamide may possess a multi-faceted biological profile encompassing anti-inflammatory, antioxidant, and potentially anti-proliferative activities. The following sections will detail a proposed research plan to systematically investigate these hypotheses.

Proposed Investigational Workflow

To elucidate the biological activity of 3-bromo-N'-hydroxybenzenecarboximidamide, a phased approach is recommended, beginning with fundamental in vitro assays and progressing to more complex cellular and potentially in vivo models.

Caption: Proposed Investigational Workflow for 3-bromo-N'-hydroxybenzenecarboximidamide.

Detailed Experimental Protocols

Phase 1: Foundational In Vitro Screening

3.1.1. Cytotoxicity Assessment: The MTT Assay

-

Objective: To determine the concentration range at which 3-bromo-N'-hydroxybenzenecarboximidamide exhibits cytotoxic effects on various cell lines (e.g., HeLa, HaCaT, RAW 264.7).

-

Methodology:

-

Seed cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of 3-bromo-N'-hydroxybenzenecarboximidamide (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

3.1.2. Antioxidant Capacity: DPPH Radical Scavenging Assay

-

Objective: To evaluate the direct antioxidant potential of the compound.

-

Methodology:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add various concentrations of 3-bromo-N'-hydroxybenzenecarboximidamide to the DPPH solution.

-

Incubate the mixture in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid should be used as a positive control.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Phase 2: Elucidation of Cellular Mechanisms

3.2.1. Anti-inflammatory Activity in LPS-Stimulated Macrophages

-

Objective: To assess the ability of the compound to mitigate the inflammatory response in a cellular model.

-

Methodology:

-

Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of 3-bromo-N'-hydroxybenzenecarboximidamide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Lyse the cells to extract protein for Western blot analysis of key inflammatory signaling proteins (e.g., p-NF-κB, p-IκBα).

-

3.2.2. Nrf2/HO-1 Pathway Activation

-

Objective: To investigate if the compound's potential antioxidant effects are mediated by the Nrf2 signaling pathway, drawing parallels from the activity of 3-bromo-4,5-dihydroxybenzaldehyde[3].

-

Methodology:

-

Treat HaCaT keratinocytes with 3-bromo-N'-hydroxybenzenecarboximidamide for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Perform Western blot analysis to determine the protein expression levels of Nrf2 and HO-1.

-

Utilize quantitative PCR (qPCR) to measure the mRNA expression levels of Nrf2 and HO-1.

-

Immunocytochemistry can be employed to visualize the nuclear translocation of Nrf2, a key step in its activation[3].

-

Caption: Proposed Nrf2/HO-1 Activation Pathway.

Data Interpretation and Future Directions

The data generated from this proposed research plan will provide a comprehensive initial profile of the biological activity of 3-bromo-N'-hydroxybenzenecarboximidamide.

| Assay | Parameter Measured | Potential Implication |

| MTT Assay | IC50 (half maximal inhibitory concentration) | Defines the therapeutic window for further in vitro studies. |

| DPPH Assay | EC50 (half maximal effective concentration) | Indicates direct radical scavenging ability. |

| Anti-inflammatory Assay | Reduction in pro-inflammatory cytokines | Suggests potential for treating inflammatory conditions. |

| Nrf2/HO-1 Activation | Increased protein and mRNA expression | Elucidates a key mechanism of antioxidant and cytoprotective action. |

Should the in vitro and cellular data prove promising, subsequent investigations could focus on in vivo models of inflammation or oxidative stress-related diseases. Furthermore, target deconvolution studies would be crucial to identify the specific molecular targets of 3-bromo-N'-hydroxybenzenecarboximidamide, thereby providing a more profound understanding of its mechanism of action.

Conclusion

While direct experimental evidence for the biological activity of 3-bromo-N'-hydroxybenzenecarboximidamide is currently lacking, a robust scientific rationale exists for its investigation as a potential therapeutic agent. By leveraging the known activities of structurally related compounds and employing the systematic research framework outlined in this guide, the scientific community can effectively unlock the pharmacological potential of this novel molecule. The proposed methodologies provide a clear and actionable path for elucidating its mechanism of action and paving the way for future drug development efforts.

References

-

Ryu, Y. S., Fernando, P. D. S. M., Kang, K. A., Piao, M. J., Zhen, A. X., Kang, H. K., Koh, Y. S., & Hyun, J. W. (2019). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs, 17(10), 569. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of 3-bromo-N'-hydroxybenzenecarboximidamide

This document provides an in-depth technical exploration of 3-bromo-N'-hydroxybenzenecarboximidamide, a compound of interest in modern drug discovery. We will dissect its structural components to logically infer its most probable therapeutic targets, outline robust experimental protocols for validation, and discuss the mechanistic underpinnings of its potential biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and investigate the therapeutic utility of this and related chemical entities.

Introduction and Rationale

3-bromo-N'-hydroxybenzenecarboximidamide belongs to a class of compounds known as amidoximes (or, more formally, N'-hydroxycarboximidamides). Its structure is characterized by a benzene ring substituted with a bromine atom and an N'-hydroxycarboximidamide functional group. This combination of an aromatic scaffold, a halogen, and a metal-chelating amidoxime moiety provides a strong basis for hypothesizing its interaction with specific biological targets.

The presence of the N'-hydroxycarboximidamide group is particularly significant. This functional group is a known pharmacophore in several enzyme inhibitors and is recognized for its ability to chelate metal ions, particularly the iron in heme-containing enzymes.[1][2][3] Research into similar structures suggests potential applications in oncology and inflammatory diseases.[4] This guide will primarily focus on the most compelling inferred target, Indoleamine 2,3-dioxygenase 1 (IDO1), while also exploring other plausible targets based on the broader activities of bromo-aromatic compounds.

Primary Inferred Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

2.1. Mechanistic Rationale: The Amidoxime Pharmacophore

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[1][2] In the context of oncology, IDO1 is a critical immune checkpoint protein. Its overexpression by tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of tumor-infiltrating T-lymphocytes, thereby facilitating immune escape.[2][3]

The N'-hydroxycarboximidamide functional group of 3-bromo-N'-hydroxybenzenecarboximidamide is a potent pharmacophore for IDO1 inhibition. Numerous studies have demonstrated that amidoxime derivatives are effective IDO1 inhibitors, with some showing activity comparable to established inhibitors like Epacadostat.[3] The inhibitory mechanism is predicated on the ability of the amidoxime nitrogen and oxygen atoms to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron in the enzyme's active site, displacing water and preventing the binding of molecular oxygen, which is essential for catalysis.

2.2. Proposed Binding and Inhibition Mechanism

The proposed interaction involves the direct binding of the N'-hydroxycarboximidamide group to the heme iron of IDO1. The brominated benzene ring likely occupies a hydrophobic pocket within the active site, contributing to binding affinity and selectivity. The bromine atom itself can form halogen bonds with backbone carbonyls or other suitable acceptor atoms, further stabilizing the enzyme-inhibitor complex.

Below is a conceptual diagram illustrating the key interactions within the IDO1 active site.

Caption: Proposed binding mode of the inhibitor within the IDO1 active site.

2.3. Experimental Workflow for Target Validation

Validating IDO1 as a target requires a multi-step approach, moving from cell-free enzymatic assays to cell-based models.

Caption: Experimental workflow for validating IDO1 inhibition.

2.3.1. Protocol: Cell-Free Recombinant hIDO1 Inhibition Assay

This assay directly measures the compound's ability to inhibit purified human IDO1 enzyme activity.

-

Reagents & Materials:

-

Recombinant human IDO1 (hIDO1)

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (cofactor)

-

Catalase

-

Assay Buffer: 50 mM Potassium Phosphate, pH 6.5

-

Test Compound: 3-bromo-N'-hydroxybenzenecarboximidamide (in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in the assay buffer containing hIDO1 (e.g., 50 nM), catalase (100 U/mL), ascorbic acid (10 mM), and methylene blue (10 µM).

-

Add the test compound across a range of concentrations (e.g., 0.1 nM to 100 µM) to the wells of the microplate. Include a DMSO-only control.

-

Pre-incubate the enzyme mixture with the compound for 15 minutes at 25°C.

-

Initiate the reaction by adding L-Tryptophan to a final concentration of 200 µM.

-

Immediately measure the absorbance at 321 nm (for kynurenine) in kinetic mode for 60 minutes.

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

2.3.2. Protocol: Cell-Based Kynurenine Production Assay

This assay confirms the compound's activity in a cellular context.

-

Reagents & Materials:

-

HeLa or SK-OV-3 cells (known to express IDO1 upon stimulation)

-

Interferon-gamma (IFN-γ)

-

Complete cell culture medium

-

Test Compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of 30% TCA to precipitate proteins, and centrifuge.

-

Transfer 100 µL of the TCA-treated supernatant to a new plate.

-

Add 100 µL of Ehrlich's reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 490 nm. The colorimetric product is proportional to the kynurenine concentration.

-

Calculate the IC₅₀ value as described for the cell-free assay.

-

2.4. Quantitative Data Presentation

The results from these assays should be summarized for clear comparison.

| Assay Type | Target | Test Compound IC₅₀ (nM) | Reference Inhibitor (Epacadostat) IC₅₀ (nM) |

| Cell-Free Enzymatic | Recombinant hIDO1 | [Experimental Value] | [Literature/Experimental Value] |

| Cell-Based Functional | IFN-γ stimulated HeLa | [Experimental Value] | [Literature/Experimental Value] |

Secondary Potential Target: Nrf2/HO-1 Antioxidant Pathway

3.1. Mechanistic Rationale

Structurally related brominated phenolic compounds, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), have been shown to exert potent antioxidant and cytoprotective effects.[5] These effects are mediated through the activation of the Nrf2/HO-1 signaling pathway.[5] It is plausible that 3-bromo-N'-hydroxybenzenecarboximidamide could trigger a similar response. The mechanism involves the activation of upstream kinases like ERK and Akt, which phosphorylate the transcription factor Nrf2. This leads to Nrf2's dissociation from its inhibitor Keap1, translocation to the nucleus, and subsequent transcription of antioxidant genes, most notably Heme Oxygenase-1 (HO-1).[5]

3.2. Signaling Pathway Diagram

Caption: The Nrf2/HO-1 antioxidant signaling pathway.

3.3. Experimental Protocol: Western Blot for Nrf2 Translocation and HO-1 Expression

-

Cell Culture and Treatment:

-

Use a relevant cell line (e.g., HaCaT keratinocytes or HT22 neuronal cells).

-

Treat cells with the test compound at various concentrations for different time points (e.g., 6, 12, 24 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit to separate the protein fractions.

-

-

Western Blotting:

-

Quantify protein concentration in both fractions using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensity. An increase in Nrf2 in the nuclear fraction and a decrease in the cytoplasmic fraction indicates translocation. An increase in total HO-1 protein levels indicates pathway activation.

-

Summary and Future Directions

3-bromo-N'-hydroxybenzenecarboximidamide presents a compelling profile for drug discovery, primarily as a potential inhibitor of the immuno-oncology target IDO1. The amidoxime moiety is a well-established pharmacophore for this enzyme class, making it the most logical and high-priority target for investigation. Secondary lines of inquiry, including the modulation of the Nrf2 antioxidant pathway, warrant exploration based on the activities of structurally related compounds.

| Potential Target | Therapeutic Area | Mechanistic Rationale | Key Validation Experiment |

| IDO1 | Immuno-Oncology | Amidoxime group chelates heme iron in the active site. | Cell-free hIDO1 enzymatic assay & cell-based kynurenine assay. |

| Nrf2/HO-1 Pathway | Cytoprotection, Anti-inflammation | Activity inferred from structurally similar bromo-phenols. | Western blot for Nrf2 nuclear translocation and HO-1 induction. |

Future work should focus on confirming IDO1 inhibition and establishing a structure-activity relationship (SAR) by synthesizing and testing analogs. If IDO1 activity is confirmed, subsequent studies should include T-cell co-culture assays to demonstrate functional immune restoration, followed by in vivo efficacy studies in relevant tumor models.

References

-

National Institutes of Health (NIH). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Available from: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341. Available from: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. Available from: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308. Available from: [Link]

-

PubChem. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102. Available from: [Link]

-

PubChem. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. Available from: [Link]

-

PubMed. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Available from: [Link]

-

PubMed. N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs. Available from: [Link]

-

Frontiers. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Available from: [Link]

-

MDPI. 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Available from: [Link]

-

National Institutes of Health (NIH). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available from: [Link]

-

Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Available from: [Link]

-

Medscape. Journal of enzyme inhibition and medicinal chemistry. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. Available from: [Link]

-

Usiena air. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Available from: [Link]

-

National Institutes of Health (NIH). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Available from: [Link]

Sources

- 1. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]

- 5. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3-bromo-N'-hydroxybenzenecarboximidamide

Abstract

This whitepaper provides a comprehensive technical overview of 3-bromo-N'-hydroxybenzenecarboximidamide, a compound of interest in contemporary medicinal chemistry and drug development. While the formal discovery of this specific molecule is not extensively documented in publicly accessible literature, its structural motifs are present in various biologically active agents. This guide, therefore, consolidates established chemical principles to propose a robust and logical synthetic pathway. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the potential applications of this compound. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical sciences who require a deep understanding of the synthesis and potential utility of novel chemical entities.

Introduction: The Rationale for 3-bromo-N'-hydroxybenzenecarboximidamide

3-bromo-N'-hydroxybenzenecarboximidamide, also known as 3-bromo-N-hydroxybenzamidine, is an organic molecule featuring a brominated benzene ring connected to an N-hydroxycarboximidamide functional group. Its chemical structure, particularly the N-hydroxycarboximidamide (also known as amidoxime) moiety, is a well-recognized pharmacophore. Amidoximes are often employed as bioisosteres for carboxylic acids, amides, and other functional groups, offering advantages in terms of pKa modulation, membrane permeability, and metabolic stability.

The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Halogen bonding interactions involving the bromine atom can also contribute to target binding affinity. Given these features, 3-bromo-N'-hydroxybenzenecarboximidamide is a valuable building block and a potential lead compound in its own right for drug discovery programs targeting enzymes and receptors where the amidoxime group can act as a key interacting element. For instance, related N-hydroxycarboximidamide cores have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy[1].

This guide will focus on a proposed, logical synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide, based on fundamental and well-documented organic transformations.

Proposed Synthetic Pathway

The synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide can be logically approached from commercially available starting materials. A two-step sequence is proposed, starting from 3-bromobenzaldehyde. This pathway is designed for efficiency, high yield, and ease of execution in a standard laboratory setting.

The overall workflow is depicted below:

Caption: Proposed synthetic workflow for 3-bromo-N'-hydroxybenzenecarboximidamide.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 3-Bromobenzaldehyde Oxime

Rationale: The initial step involves the conversion of the aldehyde functional group of 3-bromobenzaldehyde into an oxime. This is a classic condensation reaction with hydroxylamine. The reaction is typically carried out in a protic solvent like ethanol to solubilize the reactants. A mild base, such as sodium acetate, is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol).

-

Dissolve the aldehyde in 100 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (4.13 g, 59.4 mmol, 1.1 eq) and sodium acetate (8.86 g, 108.0 mmol, 2.0 eq) in 50 mL of water.

-

Add the aqueous hydroxylamine/sodium acetate solution to the ethanolic solution of the aldehyde in a dropwise manner at room temperature.

-

Stir the resulting mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 3-bromobenzaldehyde oxime.

Step 2: Synthesis of 3-Bromobenzonitrile

Rationale: The oxime is then dehydrated to form the corresponding nitrile. Various dehydrating agents can be employed for this transformation. Acetic anhydride is a common and effective choice, as it reacts with the oxime to form an intermediate that readily eliminates water.

Protocol:

-

In a 100 mL round-bottom flask fitted with a reflux condenser, place the dried 3-bromobenzaldehyde oxime (9.0 g, 45.0 mmol).

-

Add acetic anhydride (25 mL) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. Monitor the reaction by TLC (4:1 hexane:ethyl acetate) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into 200 mL of an ice-water slurry with stirring to quench the excess acetic anhydride.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-bromobenzonitrile. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide

Rationale: This final and key step involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in 3-bromobenzonitrile. This reaction is the most common and direct method for the synthesis of amidoximes.[2] The reaction is typically performed in a protic solvent like ethanol at reflux to ensure a reasonable reaction rate. A base, such as sodium carbonate or triethylamine, is required to generate the free hydroxylamine from its hydrochloride salt.[2]

Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzonitrile (5.0 g, 27.5 mmol), hydroxylamine hydrochloride (2.87 g, 41.2 mmol, 1.5 eq), and sodium carbonate (4.37 g, 41.2 mmol, 1.5 eq).

-

Add 100 mL of absolute ethanol to the flask.

-

Heat the suspension to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., 1:1 hexane:ethyl acetate). The reaction time can vary from a few hours to overnight.[2]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the collected solids with a small amount of cold ethanol.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-bromo-N'-hydroxybenzenecarboximidamide.

Data Presentation and Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of 3-bromo-N'-hydroxybenzenecarboximidamide

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | PubChem |

| Molecular Weight | 215.05 g/mol | PubChem |

| CAS Number | 173406-70-7 | Santa Cruz Biotechnology[3] |

| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |

| Predicted LogP | 2.24 | ChemSrc[4] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the aromatic protons, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. Signals for the -NH₂ and -OH protons of the amidoxime group are also expected, which may be broad and exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆): The spectrum should display the expected number of carbon signals for the aromatic ring, with the carbon bearing the bromine atom shifted downfield. The carbon of the C=NOH group will also have a characteristic chemical shift.

-

FT-IR (KBr): Characteristic absorption bands are expected for the N-H and O-H stretching vibrations (broad, ~3100-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of a bromine atom.

Logical Relationships and Mechanistic Considerations

The core of the synthesis lies in the transformation of the nitrile to the amidoxime. The mechanism for this reaction is a critical aspect for understanding and optimizing the process.

Caption: Mechanism of amidoxime formation from a nitrile and hydroxylamine.

The reaction is initiated by the nucleophilic attack of the hydroxylamine on the electrophilic carbon atom of the nitrile. This is followed by proton transfer to form the final amidoxime product. The basic conditions are crucial for generating a sufficient concentration of the more nucleophilic free hydroxylamine from its hydrochloride salt.

Conclusion and Future Outlook

This technical guide has outlined a logical and robust synthetic route for the preparation of 3-bromo-N'-hydroxybenzenecarboximidamide. The proposed multi-step synthesis, starting from readily available 3-bromobenzaldehyde, employs well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to synthesize this valuable chemical entity for further investigation.

The potential of 3-bromo-N'-hydroxybenzenecarboximidamide as a scaffold in drug discovery is significant. Its utility as a building block for creating diverse chemical libraries, coupled with the inherent biological relevance of the amidoxime moiety, makes it a compound of considerable interest. Future work should focus on the biological evaluation of this compound and its derivatives in various therapeutic areas, including oncology and inflammatory diseases.

References

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. (n.d.). Google Patents.

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (1996). Taylor & Francis Online. Retrieved from [Link]

-

A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. Retrieved from [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved from [Link]

-

Electronic Supplementary Information Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.). Arkat USA. Retrieved from [Link]

-

3-Bromobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of benzaldeheyde oxime under various experimental conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of 4-bromobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

-

3-bromo-N'-hydroxybenzenecarboximidamide CAS NO.173406-70-7. (n.d.). ChemSrc. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-bromo-N'-hydroxybenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-N'-hydroxybenzenecarboximidamide (CAS Number: 173406-70-7), a halogenated aromatic N-hydroxyamidine. While specific research on this particular molecule is limited, this document synthesizes available data with established principles from related compounds to offer valuable insights for researchers in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible synthetic route, potential therapeutic applications, and essential safety considerations.

Chemical Identity and Physicochemical Properties

3-bromo-N'-hydroxybenzenecarboximidamide, with the molecular formula C₇H₇BrN₂O, belongs to the class of N-hydroxyamidoximes. The presence of a bromine atom on the benzene ring and the N'-hydroxycarboximidamide functional group are key structural features that likely influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 3-bromo-N'-hydroxybenzenecarboximidamide

| Property | Value | Source |

| CAS Number | 173406-70-7 | Multiple Chemical Suppliers |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| Predicted XlogP | 1.9 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | Inferred from structure |

| Predicted Hydrogen Bond Acceptor Count | 2 | Inferred from structure |

| Predicted Rotatable Bond Count | 1 | Inferred from structure |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide can be logically approached from its nitrile precursor, 3-bromobenzonitrile.

Caption: Proposed synthesis of 3-bromo-N'-hydroxybenzenecarboximidamide.

Representative Experimental Protocol

This protocol is a representative procedure based on the general synthesis of N-hydroxyamidoximes and should be optimized for specific laboratory conditions.

Materials:

-

3-Bromobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate or other suitable base

-

Ethanol or other suitable solvent

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Carefully add a stoichiometric equivalent of a base, such as sodium bicarbonate, in portions until the effervescence ceases. The resulting solution contains the free hydroxylamine.

-

Reaction: To the aqueous solution of hydroxylamine, add a solution of 3-bromobenzonitrile dissolved in a suitable solvent like ethanol.

-

Heating and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 3-bromo-N'-hydroxybenzenecarboximidamide.

Characterization

While specific spectroscopic data for the title compound is not available, the following are expected analytical characteristics based on its structure and data from analogous compounds such as N'-Hydroxybenzenecarboximidamide.[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the brominated benzene ring, as well as exchangeable protons from the amino and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the benzene ring, with the carbon attached to the bromine showing a characteristic shift, and a signal for the imidamide carbon.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (215.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H, O-H, C=N, and C-Br bonds.

Potential Applications in Drug Discovery and Development

The N'-hydroxybenzenecarboximidamide moiety is a valuable pharmacophore in medicinal chemistry. The introduction of a bromine atom can further modulate the compound's pharmacokinetic and pharmacodynamic properties.

N-Hydroxyamidines as Prodrugs

One of the most significant applications of N-hydroxyamidines is their use as prodrugs for amidine-containing therapeutic agents. Amidines are often highly basic and, therefore, poorly absorbed orally. The N-hydroxy functionality reduces the basicity, leading to improved oral bioavailability. Once absorbed, these prodrugs can be metabolically converted in vivo to the active amidine counterparts.[5]

Caption: Prodrug strategy for N-hydroxyamidines.

Potential as Enzyme Inhibitors

Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[6][7] The structural features of 3-bromo-N'-hydroxybenzenecarboximidamide suggest that it could be investigated as an inhibitor for various enzymes, such as histone deacetylases (HDACs) or other enzymes where a chelating group and aromatic interactions are important for binding. The bromine atom can provide additional hydrophobic interactions and influence the electronic properties of the molecule, potentially enhancing its inhibitory activity.

Role of Bromine in Drug Design

The incorporation of a bromine atom into a drug candidate can have several beneficial effects, including:

-

Increased Lipophilicity: This can enhance membrane permeability and oral absorption.

-

Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, which can improve the half-life of a drug.

-

Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Safety and Handling

Detailed toxicology data for 3-bromo-N'-hydroxybenzenecarboximidamide is not available. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The safety precautions for its precursor, 3-bromobenzonitrile, should be considered as a minimum standard.[8]

Table 2: Hazard Information for 3-Bromobenzonitrile (CAS 6952-59-6)

| Hazard | Description | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |

| Skin Irritation | Causes skin irritation. | [8] |

| Eye Irritation | Causes serious eye irritation. | [8] |

| Respiratory Irritation | May cause respiratory irritation. | [8] |

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

3-bromo-N'-hydroxybenzenecarboximidamide is a compound with significant potential in the field of drug discovery. Its structural features suggest that it could be a valuable building block for the synthesis of novel therapeutic agents or act as a prodrug to improve the oral bioavailability of amidine-containing drugs. While specific experimental data for this compound is limited, the information presented in this guide, based on the chemistry of related molecules, provides a solid foundation for researchers to explore its synthesis, properties, and potential applications. As with any novel chemical entity, all experimental work should be conducted with appropriate safety precautions.

References

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

-

National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromobenzamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Bromobenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-bromo-N'-hydroxybenzenecarboximidamide. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-bromoanilino)-N'-hydroxypropanimidamide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromohexanamide. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (Z)-N'-Hydroxybenzimidamide hydrobromide. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

- Varma, R. S., & Kumar, D. (1999). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemistry - Section B, 38B(8), 910-912.

- Li, Q., & Zhang, G. F. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Rapid communications in mass spectrometry, 26(11), 1355–1362.

- Singh, P., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 11(4), 4333-4341.

-

ACS Fall 2025. (n.d.). Exploring the capability of high resolution mass spectrometry for the analysis of pharmaceutical and illicit drug occurrence in environmental samples using non-targeted workflows. Retrieved from [Link]

- Google Patents. (n.d.). CN102766030A - Method for preparing 3-bromine-4-hydroxy benzaldehyde.

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

- Google Patents. (n.d.). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS.

-

Royal Society of Chemistry. (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

-

Sciencemadness.org. (2025, May 10). My Synthesis of 3-Bromobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. Retrieved from [Link]

-

MDPI. (n.d.). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-bromo-n-hydroxy-benzamidine (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. Exploring the capability of high resolution mass spectrometry for the analysis of pharmaceutical and illicit drug occurrence in environmental samples using non-targeted workflows - American Chemical Society [acs.digitellinc.com]

- 3. Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N'-Hydroxybenzenecarboximidamide | C7H8N2O | CID 69186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-bromo-N'-hydroxybenzenecarboximidamide: Nomenclature, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry and drug development, the precise identification, synthesis, and application of novel small molecules are paramount. 3-bromo-N'-hydroxybenzenecarboximidamide stands as a molecule of significant interest, primarily as a versatile chemical intermediate and a potential pharmacophore. Its structure, featuring a brominated phenyl ring and an N-hydroxyamidine (amidoxime) functional group, offers unique physicochemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its nomenclature and identifiers, outline a robust synthetic pathway, and explore its potential applications, all grounded in established chemical principles.

Part 1: Definitive Identification and Nomenclature

Accurate and unambiguous identification of a chemical entity is the foundation of scientific research. The name "3-bromo-N'-hydroxybenzenecarboximidamide" describes a specific constitutional isomer, though several systematic and common names are used for this structure. The core functional group, -C(=NOH)NH2, is known as a carboximidamide derivative, more commonly referred to as an amidoxime or N-hydroxyamidine.

The most precise and universally recognized identifiers are crucial for database searches and regulatory submissions. Below is a consolidation of the key names and chemical identifiers for this compound.

Table 1: Chemical Identifiers for 3-bromo-N'-hydroxybenzenecarboximidamide

| Identifier Type | Value | Source/Note |

| Systematic Name | 3-bromo-N'-hydroxybenzenecarboximidamide | As provided in topic |